Ixazomib citrate EtOH
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H29BCl2N2O10 |
|---|---|
Molecular Weight |
563.2 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid;ethanol |
InChI |
InChI=1S/C20H23BCl2N2O9.C2H6O/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23;1-2-3/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30);3H,2H2,1H3/t14-;/m0./s1 |
InChI Key |
RZFIIPNPSUJOHI-UQKRIMTDSA-N |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl.CCO |
Origin of Product |
United States |
Molecular and Supramolecular Characterization of Ixazomib Citrate Etoh
Elucidation of True Molecular Structure of Ixazomib (B1672701) Citrate (B86180)
Recent scientific investigations have revealed that the true molecular structure of ixazomib citrate is notably different from earlier representations. The molecule adopts a complex, spirocyclic borate (B1201080) form, a finding which has significant implications for understanding its chemical properties and behavior.
Contrary to some earlier structural proposals, the definitive structure of ixazomib citrate features a spirocyclic borate. This structure arises from an additional coordination covalent bond between one of the amidic oxygen atoms and the boron atom. researchgate.net This interaction forms a second five-membered ring, creating a spirocyclic system centered on the boron atom. researchgate.net This arrangement results in a zwitterionic compound. researchgate.net The formation of this spirocyclic borate is a key feature of the molecule's solid-state structure. researchgate.net
Ixazomib citrate possesses chiral centers at both a carbon atom and the boron atom. researchgate.net The presence of these chiral centers gives rise to different stereoisomers. Specifically, both RR and RS stereoisomers of ixazomib citrate have been identified. researchgate.netresearchgate.net In the crystal structure of the isopropanol (B130326) solvate, which is isostructural with the ethanol (B145695) solvate, both the RR and RS stereoisomers are present. researchgate.net A key difference between these stereoisomers lies in the torsion of the amidic chain, which leads to different positioning of the dichlorophenyl group. researchgate.net
The elucidated spirocyclic borate structure of ixazomib citrate stands in contrast to previously proposed structural formulas. researchgate.net Earlier representations often depicted a simpler boronic acid ester with citric acid, without the second ring formation involving the amide oxygen. researchgate.netnih.gov The discovery of the spirocyclic nature, supported by robust analytical data, provides a more accurate and complete picture of the molecule's configuration in the solid state. researchgate.net
Advanced Spectroscopic and Diffraction Methodologies for Structural Determination
The definitive three-dimensional structure of ixazomib citrate EtOH was determined using a combination of powerful analytical techniques, primarily single-crystal X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy.
Single-crystal X-ray diffraction was instrumental in solving the crystal structure of the ixazomib citrate ethanol solvate. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P21. researchgate.netgoogle.com The asymmetric unit of the crystal contains two molecules of ixazomib citrate and two molecules of ethanol. researchgate.netgoogle.com The detailed structural parameters obtained from XRD provided the first definitive evidence of the spirocyclic borate structure. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21 |
| Molecules per asymmetric unit | 2 (Ixazomib Citrate), 2 (Ethanol) |
This table summarizes key crystallographic data for the ethanol solvate of ixazomib citrate.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy was employed to further characterize the structure of this compound and to compare it with other solid forms of the compound. researchgate.net The 13C ssNMR spectrum of the ethanol solvate shows a characteristic peak for the solvent molecule's CH2 group at approximately 57 ppm. researchgate.net The high degree of similarity between the ssNMR spectra of the ethanol solvate, an isopropanol solvate, and a non-solvated form (Form 1) indicates that the molecular structure and crystal arrangement are very similar across these forms. researchgate.net This corroborates the structural findings from XRD and supports the prevalence of the spirocyclic borate structure. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ixazomib citrate |
| This compound |
| Ixazomib |
| Citric acid |
| Ethanol |
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy has been a important tool in elucidating the structure of ixazomib citrate in solution. Studies have shown that upon dissolution, this compound rapidly hydrolyzes to its biologically active form, ixazomib. nih.gov This transformation is a critical aspect of its mechanism of action.
Density Functional Theory (DFT) Quantum Mechanical Calculations
Density Functional Theory (DFT) calculations have provided profound insights into the molecular structure and electronic properties of ixazomib citrate. iucr.orgnih.gov These quantum mechanical calculations have been instrumental in corroborating experimental findings from techniques like X-ray diffraction and NMR. iucr.org DFT studies have helped to:
Confirm the Spirocyclic Structure: DFT calculations have supported the existence of a spirocyclic borate structure for ixazomib citrate, where the boron atom is part of two five-membered rings. iucr.orgresearchgate.net This was a significant correction to earlier proposed structures.
Analyze Molecular Stability: By calculating the energies of different conformations, DFT helps in understanding the stability of the molecule and its various isomers. researchgate.netnih.gov
Predict Spectroscopic Properties: DFT can be used to predict NMR chemical shifts and other spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure.
These theoretical calculations, when combined with experimental data, provide a comprehensive understanding of the molecule's behavior at a quantum level. rsc.orgjlu.edu.cn
Polymorphism and Solid-State Forms of Ixazomib Citrate
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for any pharmaceutical compound. nih.gov Ixazomib citrate exhibits a rich polymorphic landscape, with several crystalline and amorphous forms identified.
Identification and Characterization of Crystalline Forms
Multiple crystalline forms of ixazomib citrate have been identified and characterized using techniques like Powder X-ray Diffraction (PXRD). google.comepo.orggoogle.com These forms are often designated with labels such as Form 1, Form 2, Form G, Form A, Form 1A, and Form 1B. google.comepo.org Each form possesses a unique crystal lattice and, consequently, distinct physicochemical properties. nih.gov
| Crystalline Form | Key PXRD Peaks (2θ ± 0.2°) | Reference |
| Form 1 | 6.0, 12.1, 14.4, 18.2, 22.4, 24.4 | google.com |
| Form 2 | Not explicitly detailed in provided search results. | tga.gov.au |
| Form 3 | 5.4, 10.9, 12.4, 18.7, 22.6 | google.com |
| Form G | 6.5, 9.9, 10.5, 16.0, 16.2 | google.comepo.org |
| Form A | 5.5, 11.0, 12.2, 12.5, 18.8 | google.comepo.org |
| Form 1A | 12.6, 12.9, 14.8, 15.3, 16.4 | epo.org |
| Form 1B | 10.2, 10.4, 10.6, 13.3, 14.8, 15.2 | epo.org |
| Ethanol Solvate | 6.0, 12.1, 14.4, 18.2, 22.4, 24.4 | google.com |
| Isopropanol Solvate | 6.2, 10.0, 14.5, 17.1, 21.0 | google.com |
| Form M1 (Ethanol Solvate) | 6.05, 12.10, 14.36 | google.com |
| Form M2 | 6.35, 12.97, 14.58, 19.11, 20.88 | google.com |
| Form M4 | 6.26, 10.55, 14.77, 15.07, 18.92, 20.23, 21.00, 21.20, 24.70 | google.com |
The existence of these different forms highlights the complexity of ixazomib citrate's solid-state chemistry.
Analysis of Amorphous Forms and Preparation Methods
In addition to crystalline forms, amorphous ixazomib citrate has also been investigated. Amorphous forms lack a long-range ordered crystal lattice. google.com The preparation of amorphous ixazomib citrate can be achieved through methods such as rapid precipitation or solvent evaporation. The amorphous form may exhibit different solubility and dissolution characteristics compared to its crystalline counterparts.
Investigation of Solvate Structures (e.g., Ethanol Solvate, Isopropyl Alcohol Solvate)
Ixazomib citrate has been shown to form solvates with various solvents, including ethanol and isopropyl alcohol. researchgate.netgoogle.comwipo.int Single-crystal X-ray diffraction studies have revealed the detailed structures of these solvates. researchgate.netresearchgate.net
Ethanol and Isopropyl Alcohol Solvates: Both the ethanol and isopropyl alcohol solvates of ixazomib citrate crystallize in the monoclinic space group P21. google.comresearchgate.net The crystal structures are very similar, indicating they are isostructural. researchgate.netresearchgate.net In these structures, two molecules of ixazomib citrate and two molecules of the solvent are present in the asymmetric unit. google.comresearchgate.net The solvent molecules are held in the crystal lattice through hydrogen bonds with the ixazomib citrate molecules. researchgate.net Specifically, the hydroxyl group of the alcohol donates a hydrogen bond to a carboxylic carbonyl oxygen of ixazomib citrate and accepts a hydrogen bond from an amidic NH group of another ixazomib citrate molecule. researchgate.net
The formation of these solvates is dependent on the crystallization solvent and conditions. google.com
Implications of Solid-State Forms on Research Properties and Reproducibility
The existence of multiple solid-state forms of ixazomib citrate has significant implications for its research properties and the reproducibility of experimental results. epo.org Different polymorphic forms can exhibit variations in:
Solubility and Dissolution Rate: These properties can affect the bioavailability of the compound. nih.gov
Stability: Some forms may be more thermodynamically stable than others. google.comwjpls.org For instance, Form 3 has been reported to be polymorphically more stable than Form 1. google.com
Hygroscopicity: The tendency to absorb moisture from the air can differ between forms.
Mechanical Properties: Properties like tabletability can be influenced by the crystal form.
Therefore, controlling the polymorphic form of ixazomib citrate is crucial for ensuring consistent and reproducible results in both research and manufacturing. wjpls.org The presence of undetected or uncontrolled polymorphic variations can lead to significant discrepancies in experimental outcomes.
Synthesis and Derivatization Strategies for Ixazomib Citrate Etoh
Synthetic Pathways for Ixazomib (B1672701) Citrate (B86180)
The synthesis of Ixazomib citrate is a sophisticated process that culminates in the formation of a stable, orally bioavailable prodrug. The key steps involve the construction of the peptide backbone, introduction of the boronic acid moiety protected as a pinanediol ester, and finally, the formation of the citrate ester through a controlled crystallization process.
Formation of Amide Bonds and Key Intermediates
The synthesis commences with the formation of the core peptide structure. This typically involves the coupling of N-protected glycine (B1666218) with (1R)-1-amino-3-methylbutyl-1-pinanediol boronate. A crucial step is the formation of an amide bond between 2,5-dichlorobenzoic acid and glycine, which can be achieved in a basic environment. acs.org The resulting N-(2,5-dichlorobenzoyl)glycine is then coupled with the chiral pinanediol boronate ester of L-leucine. nih.gov
Various coupling agents can be employed to facilitate the amide bond formation, including 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), dicyclohexylcarbodiimide (B1669883) (DCC), and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724). nih.gov The choice of coupling agent and reaction conditions is critical to ensure high yield and minimize side reactions. A key intermediate in this synthesis is 2,5-dichloro-N-[2-({(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}amino)-2-oxoethyl]benzamide. acs.orgnih.gov
Hydrolysis of Pinanediol Boronate Esters
The pinanediol group serves as a protecting group for the boronic acid moiety during the synthesis. This chiral auxiliary is essential for establishing the correct stereochemistry at the boron-bearing carbon. Once the peptide backbone is assembled, the pinanediol ester must be hydrolyzed to liberate the free boronic acid, which is the active form of the inhibitor. This hydrolysis is often achieved using an acid in a suitable solvent. nih.gov Reagents such as hydrochloric acid, boric acid, or isobutyl boronic acid can be used for this deprotection step. researchgate.netnih.gov The reaction of the pinanediol boronate ester with an acid in a polar protic solvent, such as methanol (B129727), leads to the formation of the boronic acid or its boroxine (B1236090) derivative. researchgate.net
Formation of Citrate Salts via Controlled Crystallization
The final step in the synthesis of the drug substance is the formation of the citrate ester. The free boronic acid form of Ixazomib is reacted with citric acid. This reaction not only enhances the stability of the molecule but also renders it suitable for oral administration. acs.org The formation of Ixazomib citrate is typically achieved through a controlled crystallization process. nih.gov The choice of solvent and the cooling profile of the reaction mixture are critical parameters that can influence the crystalline form of the final product. nih.gov Different polymorphic forms of Ixazomib citrate have been identified, and their formation is dependent on the crystallization conditions. nih.gov For instance, reacting the boroxine intermediate with citric acid in ethyl acetate (B1210297) at an elevated temperature, followed by controlled cooling, can yield specific crystalline forms. newdrugapprovals.org
The formation of an ethanol (B145695) solvate, "Ixazomib citrate EtOH," has been reported and its crystal structure elucidated. This solvate crystallizes in the monoclinic system, and its formation is achieved by crystallizing Ixazomib citrate from ethanol. nih.gov This specific solvate highlights the importance of the solvent environment in the final solid-state form of the drug substance.
Role of Solvents and Reaction Conditions in Synthesis
Solvents play a multifaceted role throughout the synthesis of Ixazomib citrate, influencing reaction rates, yields, and the crystalline form of the final product. A variety of solvents are employed in different steps of the synthesis. For instance, acetonitrile is often used during the amide coupling steps. nih.gov Acetone has been utilized as a solvent for the reaction of the boronate ester with boric acid and citric acid, with ethyl acetate sometimes added as a co-solvent to facilitate crystallization. nih.gov
The temperature and reaction time are also critical parameters that are carefully controlled. For example, the reaction to form the citrate salt can be conducted at room temperature for an extended period or at an elevated temperature (e.g., 60°C) for a shorter duration. nih.gov The use of polar protic solvents, including methanol and ethanol, is noted in the hydrolysis of the pinanediol boronate ester and in the subsequent formation of the citrate salt. researchgate.netnih.gov The ability to form solvates, such as the Ixazomib citrate ethanol solvate, underscores the direct incorporation of the solvent into the final crystal lattice and its impact on the physicochemical properties of the drug substance. nih.gov
Development of Related Analogs for Structure-Activity Relationship (SAR) Studies
To explore and optimize the therapeutic potential of Ixazomib, the design and synthesis of related analogs for structure-activity relationship (SAR) studies are crucial. These studies aim to understand how modifications to the molecular structure affect the compound's potency, selectivity, and pharmacokinetic properties.
Design Principles for Peptidic and Non-Peptidic Boronic Acid Derivatives
The design of novel peptidic and non-peptidic boronic acid derivatives as proteasome inhibitors is guided by several key principles. For peptidic analogs of Ixazomib, modifications would logically focus on several key areas of the molecule.
Interactive Data Table: Potential Modifications for Ixazomib SAR Studies
| Molecular Region | Potential Modification | Rationale for Modification |
| P1 Position (Leucine side chain) | Variation of the alkyl group (e.g., isobutyl group) | To probe the size and hydrophobicity tolerance of the S1 binding pocket of the proteasome. |
| P2 Position (Glycine) | Introduction of different amino acid residues (L- and D-isomers) | To explore interactions with the S2 pocket and influence peptide backbone conformation. |
| N-terminal Cap (2,5-dichlorobenzoyl group) | Substitution on the phenyl ring (e.g., different halogens, alkyl groups) or replacement with other aromatic or heterocyclic moieties. | To optimize interactions with the S3 pocket and modulate properties like solubility and metabolic stability. |
| Boronic Acid Warhead | Replacement of the boronic acid with other electrophilic groups or modification of the boron atom's environment. | To alter the reactivity and binding kinetics with the proteasome's active site threonine. |
The core principle in designing these analogs is to maintain the essential pharmacophore responsible for proteasome inhibition while systematically altering other parts of the molecule to enhance desired properties. For instance, the dipeptide core of Ixazomib (alanine-leucine) is crucial for its selective binding to the chymotrypsin-like subunit of the proteasome. nih.gov SAR studies on other peptidic boronic acids have shown that the nature of the amino acid residues at the P1 and P2 positions significantly influences potency and selectivity. researchgate.net
Furthermore, the development of non-peptidic boronic acid derivatives represents another important avenue for SAR studies. This approach aims to replace the peptide backbone with more stable, non-peptidic scaffolds. The goal is to improve pharmacokinetic properties such as oral bioavailability and metabolic stability, while retaining high affinity for the proteasome. The design of these non-peptidic analogs often involves identifying bioisosteres for the peptide bonds and amino acid side chains. nih.gov These bioisosteres are chemical groups with similar steric and electronic properties that can mimic the interactions of the original peptide with its target.
Investigation of Chemical Modifications for Enhanced Biological Properties
The development of Ixazomib, the first orally available proteasome inhibitor, was the culmination of extensive research into the structure-activity relationships (SAR) of peptide boronic acids. nih.gov The goal was to create a compound with improved physicochemical and pharmacokinetic properties over its predecessor, bortezomib (B1684674), while retaining or enhancing its potent and selective inhibition of the proteasome. nih.gov Ixazomib citrate is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active boronic acid form, Ixazomib (also referred to as MLN2238). nih.gov This active form is a selective and reversible inhibitor of the 20S proteasome, preferentially targeting the chymotrypsin-like activity of the β5 subunit. nih.govfda.gov
The core structure of Ixazomib is a dipeptidyl boronic acid, which offered multiple sites for chemical modification to optimize its biological profile. Research in this area focused on modifying the peptide backbone (P-sites) and the boronic acid warhead to fine-tune potency, selectivity, and drug-like properties.
Modifications to the Peptide Backbone
The peptide portion of boronic acid inhibitors plays a crucial role in their interaction with the proteasome's active sites. The design of these inhibitors often mimics the structure of natural peptide substrates.
P2 and P3 Site Substituents : Research into a series of tripeptide boronate proteasome inhibitors provided valuable insights applicable to the design of compounds like Ixazomib. Studies showed that introducing bulky and negatively charged substituents at the P2 position could significantly improve proteasome-inhibitory potency. nih.gov Conversely, modifications at the P3 position did not always conform to theoretical models, indicating a complex SAR. nih.gov For instance, while a hydrophilic 4-hydroxyphenyl substituent at either the P2 or P3 position was found to be unfavorable for cellular activity, other modifications led to compounds with sub-nanomolar inhibitory potency. nih.gov
Boronic Acid Moiety and Prodrug Strategies
A key innovation in the development of Ixazomib was the modification of the boronic acid group into a boronate ester, specifically a citrate ester.
Enhanced Stability and Oral Bioavailability : Peptide boronic acids are known for their potential for rapid in vivo inactivation and poor pharmacokinetic properties. mdpi.com The conversion of the boronic acid of Ixazomib into a citrate ester creates a more stable prodrug form (Ixazomib citrate). This strategy protects the reactive boronic acid group, allowing the drug to be administered orally. Upon exposure to aqueous plasma, the citrate ester rapidly hydrolyzes to release the active Ixazomib. nih.gov This approach resolved a major challenge associated with earlier peptide aldehyde and boronic acid inhibitors, which often had unfavorable pharmacokinetics. mdpi.com
Research Findings on Derivatization
The exploration of various derivatives has been a cornerstone of developing potent proteasome inhibitors. The synthesis of different boronic acid derivatives of tyropeptin, for example, required careful design of deprotection and coupling sequences due to the lability of the aminoboronic acid moiety. nih.gov These efforts demonstrated that novel derivatives could achieve potent inhibitory activities against the human 20S proteasome. nih.gov
In a study on tripeptide boronic acid inhibitors, several derivatives were synthesized and evaluated, leading to the identification of compounds with significantly greater potency than bortezomib. nih.gov The findings highlighted how specific substitutions influence biological activity, providing a roadmap for designing next-generation inhibitors.
The table below summarizes the structure-activity relationship findings from a study on tripeptide boronate derivatives, illustrating how different substituents at the P2 and P3 positions affect inhibitory potency against the 20S proteasome.
Table 1: Inhibitory Activities of Selected Tripeptide Boronate Derivatives
| Compound | P3 Substituent | P2 Substituent | Proteasome IC50 (nM) |
|---|---|---|---|
| Bortezomib | Pyrazinoyl | Phenylalanine | 0.161 |
| 7f | 2-Naphthylacetyl | Phenylalanine | 0.079 |
| 7a | Benzoyl | Phenylalanine | 0.441 |
| 7d | 4-Hydroxyphenylacetyl | Phenylalanine | 0.281 |
This table is generated based on data from a study on tripeptide boronic acid proteasome inhibitors to illustrate structure-activity relationships. nih.gov Compound 7f, with a 2-naphthylacetyl group at the P3 position, showed approximately twofold greater potency than Bortezomib.
Ultimately, the chemical modifications embodied in Ixazomib citrate led to a compound with a distinct biological profile. While the potency and selectivity of Ixazomib for the proteasome's β5 subunit are of the same magnitude as bortezomib (IC50 of 3.4 nmol/L for Ixazomib vs. 2.4 nmol/L for bortezomib), its formulation as a stable, oral prodrug represents a significant enhancement of its pharmaceutical properties. nih.gov
Mechanistic Research on Ixazomib S Biological Activity
Detailed Molecular Mechanism of Proteasome Inhibition by Ixazomib (B1672701)
Ixazomib citrate (B86180) is a prodrug that, upon exposure to aqueous solutions or plasma, rapidly hydrolyzes to its biologically active form, Ixazomib. nih.govnih.gov The core of Ixazomib's anticancer activity lies in its ability to inhibit the 26S proteasome, a multi-catalytic protein complex responsible for degrading ubiquitinated proteins, thereby maintaining cellular protein homeostasis.
Selective and Reversible Inhibition of the 20S Proteasome Beta 5 Subunit
The 26S proteasome consists of a 20S core particle, which houses the catalytic activity, and a 19S regulatory particle. The 20S core is composed of four stacked rings, with the two inner rings containing the proteolytic active sites. These sites are located on the beta (β) subunits: β1, β2, and β5, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. nih.govhtct.com.br
Ixazomib demonstrates potent, selective, and reversible inhibition of the proteasome, with a preferential affinity for the β5 subunit, which is responsible for the chymotrypsin-like activity. nih.govhtct.com.brninlarohcp.com This selective binding is a key characteristic of its mechanism. nih.gov The inhibition of the β5 subunit is considered the primary driver of its cytotoxic effects against cancer cells. nih.gov
Characterization of Binding Kinetics and Dissociation Half-Life
The binding kinetics of Ixazomib to the proteasome distinguish it from other proteasome inhibitors. It exhibits a significantly shorter proteasome dissociation half-life compared to the first-in-class proteasome inhibitor, bortezomib (B1684674). nih.govnih.gov The dissociation half-life of Ixazomib from the 20S proteasome is approximately 18 minutes, which is about six times faster than that of bortezomib (110 minutes). nih.govnih.gov This rapid dissociation is thought to contribute to better tissue penetration and distribution outside of the circulatory system. nih.gov The terminal half-life of Ixazomib is reported to be 9.5 days. nih.govninlarohcp.comnih.gov
Inhibition Profile of Other Proteasome Subunits (Beta 1, Beta 2)
While Ixazomib preferentially targets the β5 subunit, it can also inhibit the β1 (caspase-like) and β2 (trypsin-like) subunits, particularly at higher concentrations. htct.com.brnih.gov In vitro studies have quantified this differential inhibition. The half-maximal inhibitory concentration (IC50) for the β5 subunit is 3.4 nmol/L. nih.govselleckchem.com In contrast, the IC50 values for the β1 and β2 subunits are approximately 10-fold and 1000-fold higher, at 31 nmol/L and 3500 nmol/L, respectively. nih.govselleckchem.com This demonstrates a clear selectivity profile for the chymotrypsin-like activity of the proteasome. selleckchem.com Some research also indicates that Ixazomib can potently inhibit the immunoproteasome subunit β1i. nih.gov
| Proteasome Subunit | Type of Activity | IC50 (nmol/L) |
|---|---|---|
| Beta 5 (β5) | Chymotrypsin-like | 3.4 |
| Beta 1 (β1) | Caspase-like | 31 |
| Beta 2 (β2) | Trypsin-like | 3500 |
Cellular and Subcellular Responses to Proteasome Inhibition
The inhibition of the proteasome by Ixazomib disrupts the normal degradation of proteins, leading to an accumulation of ubiquitinated proteins within the cell. htct.com.brnih.gov This proteotoxic stress triggers a cascade of cellular responses, ultimately culminating in cell death in susceptible cancer cells.
Induction of Apoptosis in Target Cell Populations
A primary consequence of proteasome inhibition by Ixazomib is the induction of apoptosis, or programmed cell death. nih.govoncologymedinfo.com The accumulation of misfolded and regulatory proteins disrupts critical cellular pathways that control cell cycle progression and survival. nih.gov Research has shown that Ixazomib treatment leads to the activation of key apoptotic mediators, including caspase-3, caspase-8, and caspase-9. nih.gov Furthermore, Ixazomib has been shown to induce CHOP-dependent upregulation of Death Receptor 5 (DR5), which sensitizes cancer cells to TRAIL-mediated apoptosis. nih.govnih.gov
Activation of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. The accumulation of unfolded and misfolded proteins due to proteasome inhibition leads to a state of ER stress. mp.pl To cope with this stress, cells activate a signaling network known as the Unfolded Protein Response (UPR). ashpublications.orgnih.gov The UPR is initiated by three main sensor proteins in the ER membrane: PERK, IRE1α, and ATF6. mp.plashpublications.org
Ixazomib treatment has been shown to induce the expression of key UPR-related proteins, such as BiP (also known as GRP78) and the transcription factor CHOP. nih.govmp.pl While the initial phase of the UPR aims to restore protein homeostasis, prolonged and overwhelming ER stress, as induced by potent proteasome inhibition, can trigger a terminal UPR that shifts the balance towards apoptosis. mp.plashpublications.org This activation of the UPR is a critical component of the cytotoxic mechanism of Ixazomib. nih.gov
Disruption of Protein Homeostasis and Ubiquitin-Proteasome System Dynamics
Ixazomib functions as a potent, selective, and reversible inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells. nih.govninlarohcp.com This system is essential for maintaining protein homeostasis (proteostasis) by removing misfolded or unwanted proteins. Cancer cells, particularly multiple myeloma cells, exhibit high rates of protein synthesis and are thus highly dependent on the proteasome to manage the resulting protein load and prevent proteotoxic stress. nih.govninlarohcp.com
The 26S proteasome, the central enzyme of the UPS, contains a 20S catalytic core. nih.govninlarohcp.com Ixazomib preferentially binds to and inhibits the chymotrypsin-like activity of the beta 5 (β5) subunit within this 20S proteasome. nih.govtga.gov.aunih.govdrugbank.com This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins, which include misfolded proteins as well as key regulatory proteins involved in cell cycle control and apoptosis, disrupts cellular homeostasis. ninlarohcp.comoncologymedinfo.com This disruption triggers the unfolded protein response (UPR) and ultimately induces programmed cell death (apoptosis), a key mechanism of its anti-cancer activity. ninlarohcp.comaacrjournals.org
Table 1: Ixazomib's Effect on the Ubiquitin-Proteasome System
| Target/Process | Effect of Ixazomib | Downstream Consequence |
|---|---|---|
| 20S Proteasome (β5 subunit) | Reversible inhibition of chymotrypsin-like activity. nih.govninlarohcp.comdrugbank.com | Blockage of protein degradation. nih.gov |
| Ubiquitinated Proteins | Accumulation. | Induction of proteotoxic stress. |
| Unfolded Protein Response (UPR) | Activation. aacrjournals.org | Initiation of apoptosis if homeostasis is not restored. aacrjournals.org |
| Regulatory Proteins (e.g., p53, IκBα) | Stabilization and accumulation. drugbank.com | Cell cycle arrest and inhibition of pro-survival signaling. |
Modulation of Intercellular and Intracellular Signaling Pathways
Regulation of Nuclear Factor-κB (NF-κB) Signaling
The Nuclear Factor-κB (NF-κB) pathway is a crucial signaling cascade that regulates the expression of genes involved in inflammation, cell survival, and proliferation. drugbank.com In many cancers, this pathway is constitutively active, which helps tumor cells to survive and grow. Ixazomib's inhibition of the proteasome directly impacts this pathway.
Normally, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. For NF-κB to become active, IκBα must be ubiquitinated and degraded by the proteasome. By blocking proteasome function, ixazomib prevents the degradation of IκBα. This leads to the stabilization and accumulation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival genes. drugbank.com Research has also shown that ixazomib provides a clinical benefit in myeloma tumors that have increased activity in the non-canonical NF-κB pathway. nih.govnih.gov
Interaction with TRAIL/Death Receptor Signaling Pathways
The Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) signaling pathway is a key extrinsic route to apoptosis. nih.gov TRAIL initiates this process by binding to its death receptors, DR4 and DR5, on the cell surface. nih.govnih.gov While this is a natural anti-cancer mechanism, many malignant cells develop resistance.
Research indicates that proteasome inhibition by agents like ixazomib can sensitize cancer cells to TRAIL-induced apoptosis. One mechanism involves the upregulation of death receptors, such as DR5, on the tumor cell surface. Increased DR5 expression enhances the formation of the death-inducing signaling complex (DISC) upon TRAIL binding, leading to a more robust activation of the caspase cascade and apoptosis. mdpi.comreactome.org Furthermore, the accumulation of unfolded proteins caused by proteasome inhibition can also induce ER stress, which in turn can trigger TRAIL-R2/DR5-mediated apoptosis. mdpi.com
Influence on Beta-Catenin/TCF Signaling
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue self-renewal, and its dysregulation is implicated in numerous cancers. anweier.comportico.org A key component, β-catenin, is normally targeted for proteasomal degradation in the absence of Wnt signaling. portico.orgmdpi.com
Activation of the DNA Damage Response Pathway and Checkpoint Kinase 2 (CHK2)
The significant proteotoxic stress induced by ixazomib can lead to the generation of reactive oxygen species and subsequent DNA damage. In response, cells activate a sophisticated signaling network known as the DNA Damage Response (DDR) to detect the damage, halt the cell cycle, and initiate repairs. nih.govnih.gov
Checkpoint Kinase 2 (CHK2), a critical tumor suppressor protein, is a key transducer kinase in the DDR pathway, particularly in response to DNA double-strand breaks. nih.govnih.govresearchgate.net Upon activation by the ATM kinase, CHK2 phosphorylates several downstream proteins to orchestrate cell cycle arrest or, if the damage is irreparable, apoptosis. nih.govosti.gov Studies have confirmed that treatment with ixazomib can induce the activation of CHK2. researchgate.net This activation contributes to the anti-tumor effects of ixazomib by promoting cell cycle arrest and apoptosis in cancer cells that have sustained critical levels of DNA damage. researchgate.netresearchgate.net
Table 2: Summary of Ixazomib's Influence on Signaling Pathways
| Signaling Pathway | Key Protein(s) Affected | Effect of Ixazomib |
|---|---|---|
| NF-κB Signaling | IκBα, NF-κB | Stabilization of IκBα, inhibition of NF-κB activation. drugbank.com |
| TRAIL/Death Receptor | DR5 | Upregulation of DR5, sensitization to TRAIL-induced apoptosis. mdpi.com |
| Beta-Catenin/TCF | β-catenin | Accumulation of β-catenin, potential modulation of TCF-mediated transcription. nih.gov |
| DNA Damage Response | CHK2 | Activation of the DDR and CHK2, leading to cell cycle arrest/apoptosis. researchgate.net |
Preclinical Pharmacodynamics and Efficacy in Model Systems
In Vitro Anti-tumor Activity in Diverse Cancer Cell Lines
In vitro studies have consistently demonstrated the cytotoxic effects of ixazomib (B1672701) in multiple myeloma (MM) cell lines. drugs.comdrugbank.com The compound induces apoptosis even in myeloma cells from patients who have relapsed after treatment with other therapies, including bortezomib (B1684674), lenalidomide (B1683929), and dexamethasone (B1670325). drugs.comdrugbank.com A key finding from preclinical research is the synergistic cytotoxicity observed when ixazomib is combined with lenalidomide. drugs.comdrugbank.com This combination has been shown to be more effective than either agent alone. Furthermore, ixazomib demonstrates synergistic antimyeloma activity when used with dexamethasone. nih.govdrugbank.com This synergistic relationship has provided a strong rationale for the clinical use of ixazomib in combination regimens for multiple myeloma. nih.gov
Table 1: In Vitro Activity of Ixazomib in Multiple Myeloma Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Key Finding | Synergy Observed | Reference(s) |
|---|---|---|---|
| H929 | Triggers a marked increase in proteolytic cleavage of poly(ADP) ribose polymerase (PARP), a signature event in apoptosis. | Not Specified | medchemexpress.cominterchim.fr |
| MM.1S | Triggers a marked increase in proteolytic cleavage of PARP and induces cleavage of caspase-3. | Not Specified | medchemexpress.cominterchim.fr |
| Various MM Cell Lines | Induces caspase-mediated apoptosis. | Lenalidomide, Dexamethasone | drugs.comdrugbank.comnih.gov |
| Bortezomib-resistant MM Cell Lines | Overcomes bortezomib resistance. | Dexamethasone, Lenalidomide | nih.govdrugbank.com |
Ixazomib has shown anti-tumor activity against a broad panel of diffuse large B-cell lymphoma (DLBCL) cell lines. nih.govnih.gov Studies involving 28 different DLBCL cell lines, including both germinal center B-cell-like (GCB) and non-GCB subtypes, have demonstrated its efficacy, with IC50 values generally ranging from 21 to 200 nmol/L. researchgate.net Notably, there was no significant difference in sensitivity to ixazomib between the GCB and non-GCB subtypes. researchgate.net The anti-tumor activity of ixazomib in DLBCL cells has been linked to the induction of the DNA damage response pathway through the activation of checkpoint kinase 2 (CHK2). nih.govnih.gov Furthermore, ixazomib's effectiveness was not diminished in cell lines with genetic features associated with poor prognosis, such as mutated p53 or those classified as double-hit or double-expressor lymphomas. researchgate.net
Table 2: In Vitro Efficacy of Ixazomib in DLBCL Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line Subtype | Number of Cell Lines Tested | IC50 Range (nmol/L) | Key Finding | Reference(s) |
|---|---|---|---|---|
| GCB & non-GCB | 28 | 21 - 200 | No significant difference in sensitivity between subtypes. | researchgate.net |
| Double Hit/Double Expressor | Not Specified | No significant difference | Efficacy maintained in poor-prognosis subtypes. | researchgate.net |
| p53 mutant | Not Specified | No significant difference | Efficacy maintained regardless of p53 status. | researchgate.net |
The preclinical evaluation of ixazomib has extended to various solid tumor cell lines. In human colon adenocarcinoma Caco2 cells, ixazomib demonstrated significant, time- and concentration-dependent antiproliferative and apoptotic effects. nih.gov Its activity was comparable to that of bortezomib, inducing apoptosis through mitochondrial depolarization and caspase-3 activation, while also downregulating NF-κB and c-myc mRNA expression levels. nih.gov Studies in osteosarcoma cell lines have also shown that these cells are sensitive to ixazomib in vitro. nih.gov While specific data on prostate and non-small cell lung cancer cell lines from the provided search results is limited, the known mechanism of proteasome inhibitors suggests potential activity. For instance, the proteasome inhibitor PS-341 (bortezomib) has been shown to induce G(2)-M-phase arrest and apoptosis in human non-small cell lung cancer cell lines, suggesting a class effect that may extend to ixazomib. nih.gov
The cytotoxic effects of ixazomib are primarily mediated through the induction of apoptosis. drugbank.com In multiple myeloma cells, this is characterized by the activation of caspases and the cleavage of PARP. drugs.commedchemexpress.cominterchim.fr Ixazomib treatment leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. medchemexpress.cominterchim.fr
In addition to apoptosis, ixazomib induces cell cycle arrest. In DLBCL cells, it causes an arrest at the G2-M phase. nih.gov Similarly, in Epstein-Barr virus (EBV)-positive lymphoma cells, ixazomib treatment leads to G2-M cell-cycle arrest. researchgate.net In osteosarcoma cells, ixazomib has also been shown to induce cell cycle arrest. medchemexpress.com This disruption of the cell cycle progression is a direct consequence of proteasome inhibition, which prevents the degradation of key cell cycle regulatory proteins. nih.gov The accumulation of these proteins halts the cell cycle, preventing proliferation and ultimately contributing to cell death. nih.gov
In Vivo Efficacy Studies in Animal Models
The in vitro activity of ixazomib has been successfully translated into in vivo efficacy in multiple myeloma xenograft models. drugbank.com In mice bearing human plasmacytoma xenografts (MM.1S), treatment with ixazomib resulted in significant inhibition of tumor growth and prolonged survival compared to vehicle-treated mice. interchim.frnih.gov These studies confirmed that ixazomib's anti-tumor activity is potent in a live animal model, corroborating the findings from cell-based assays. drugs.com The successful outcomes in these preclinical xenograft models were instrumental in advancing ixazomib into clinical trials for multiple myeloma. guidetopharmacology.orgnih.gov
Table 3: In Vivo Efficacy of Ixazomib in a Multiple Myeloma Xenograft Model This table is interactive. You can sort and filter the data.
| Animal Model | Tumor Type | Key Outcome | Reference(s) |
|---|---|---|---|
| Mouse | Human Plasmacytoma (MM.1S) Xenograft | Significant inhibition of tumor growth. | interchim.fr |
| Mouse | Human Multiple Myeloma Xenograft | Prolonged survival. | nih.gov |
| Mouse | Disseminated Human MM Xenograft Model | Inhibition of tumor growth and longer survival associated with MIR33B overexpression. | nih.gov |
DLBCL Xenotransplant Mouse Models
The preclinical efficacy of ixazomib has been demonstrated in diffuse large B-cell lymphoma (DLBCL) xenotransplant mouse models. In a study utilizing a double-hit lymphoma (DHL) xenotransplant model in NSG mice, oral administration of ixazomib resulted in a significant reduction of tumor burden. nih.gov Treatment with ixazomib at doses of 3.5 mg/kg and 7 mg/kg twice weekly for two weeks showed a dose-dependent response. The higher dose of 7 mg/kg led to a maximum tumor growth inhibition (TGImax) of 64%. nih.gov These findings indicate that ixazomib effectively suppresses tumor growth in vivo in aggressive lymphoma models. nih.govnih.gov
The anti-tumor activity of ixazomib was observed at clinically achievable drug concentrations. nih.govnih.gov In vitro studies on primary DLBCL cells have shown that ixazomib selectively inhibits the proliferation of these malignant cells without significantly affecting normal lymphocytes. nih.gov
Interactive Data Table: In Vivo Efficacy of Ixazomib in a DLBCL Xenotransplant Model
| Treatment Group | Tumor Growth Inhibition (TGImax) | Reference |
|---|---|---|
| Ixazomib 7 mg/kg | 64% | nih.gov |
| Ixazomib 3.5 mg/kg | Not specified, but significant reduction in tumor burden | nih.gov |
| Vehicle Control | 0% | nih.gov |
Solid Tumor Xenograft Models (e.g., Colon and Non-Small Cell Lung Cancer)
The in vivo antitumor activity of ixazomib has been evaluated in various solid tumor xenograft models, including those for non-small cell lung cancer (NSCLC) and colon cancer. plos.orgnih.gov A notable finding from these preclinical studies is the correlation between the KRAS mutation status of the tumors and their sensitivity to ixazomib. plos.orgnih.gov
In a panel of 14 NSCLC and 6 colon xenograft models, tumors with wild-type (WT) KRAS were found to be more sensitive to ixazomib treatment compared to tumors harboring KRAS activating mutations. plos.orgnih.gov This difference in sensitivity was not observed in in vitro studies, suggesting that the tumor microenvironment plays a crucial role in the differential response. nih.gov
For instance, in SW48 isogenic colon cancer xenografts, ixazomib demonstrated significant antitumor activity in the parental SW48 (KRAS WT) model, whereas its efficacy was reduced in the SW48-G12V and SW48-G13D (KRAS mutant) models. plos.org This was observed despite comparable levels of ixazomib exposure and proteasome inhibition in the different tumor types. nih.gov
Interactive Data Table: Antitumor Activity of Ixazomib in Colon and NSCLC Xenograft Models
| Xenograft Model | KRAS Status | Antitumor Activity (T/C value*) | Reference |
|---|---|---|---|
| SW48 (Colon) | WT | 0.35 | plos.org |
| SW48-G12V (Colon) | Mutant | 0.85 | plos.org |
| SW48-G13D (Colon) | Mutant | 0.65 | plos.org |
| Various NSCLC | WT | More Sensitive | plos.orgnih.gov |
| Various NSCLC | Mutant | Less Sensitive | plos.orgnih.gov |
*T/C value represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C value indicates greater antitumor activity.
Anti-Angiogenic Effects in In Vivo Models
Preclinical studies have indicated that ixazomib possesses anti-angiogenic properties in in vivo tumor models. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Research on Prevention of Bone Loss in Myeloma Models
Ixazomib has demonstrated a beneficial impact on bone health in preclinical models of multiple myeloma, a cancer characterized by significant bone destruction. nih.govnih.gov Research suggests that ixazomib can both inhibit bone resorption and promote bone formation. nih.govoup.comnih.gov
In vitro studies have shown that ixazomib can inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown. nih.gov It achieves this by downregulating key osteoclastogenic markers. nih.gov Concurrently, ixazomib has been found to enhance the differentiation of mesenchymal stem cells into osteoblasts, the cells that form new bone. nih.gov This dual action on bone remodeling is crucial for preventing the osteolytic lesions characteristic of multiple myeloma.
In a disseminated multiple myeloma mouse model, oral administration of ixazomib was as effective as bortezomib in preventing bone loss and controlling myeloma growth. nih.gov Clinical studies in patients have also suggested an early ixazomib-induced decrease in bone resorption. oup.comnih.gov
Preclinical Evaluation in Other Disease Models
Antiviral Efficacy against Arboviruses (e.g., Chikungunya, Tick-borne Encephalitis, West Nile, Yellow Fever Viruses)
Ixazomib and its citrate (B86180) salt have demonstrated broad-spectrum antiviral activity against several arboviruses in preclinical studies. nih.gov A high-throughput screening of an FDA-approved drug library identified ixazomib and ixazomib citrate as potent inhibitors of Tick-borne Encephalitis Virus (TBEV), West Nile Virus (WNV), Yellow Fever Virus (YFV), and Chikungunya Virus (CHIKV) in cell culture. nih.gov
The in vivo antiviral efficacy of ixazomib citrate was evaluated in a CHIKV arthritis mouse model. nih.gov Treatment with ixazomib citrate effectively reduced footpad swelling and lowered the viral burden in the muscles of infected mice. nih.gov These findings suggest that ixazomib citrate can potently inhibit CHIKV replication in vivo. nih.gov While in vivo data for TBEV, WNV, and YFV are not yet available, the promising in vitro results warrant further investigation into the potential of ixazomib as a broad-spectrum antiviral agent for these emerging infectious diseases. nih.gov
Interactive Data Table: In Vitro Antiviral Activity of Ixazomib and Ixazomib Citrate
| Virus | Compound | EC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Tick-borne Encephalitis Virus (TBEV) | Ixazomib | Not specified | 324.59 | nih.gov |
| Tick-borne Encephalitis Virus (TBEV) | Ixazomib Citrate | Not specified | 410.12 | nih.gov |
| West Nile Virus (WNV) | Ixazomib | Not specified | 125.198 | nih.gov |
| West Nile Virus (WNV) | Ixazomib Citrate | Not specified | 98.16 | nih.gov |
| Yellow Fever Virus (YFV) | Ixazomib | Not specified | 77.41 | nih.gov |
| Yellow Fever Virus (YFV) | Ixazomib Citrate | Not specified | 55.17 | nih.gov |
| Chikungunya Virus (CHIKV) | Ixazomib | Not specified | 68.36 | nih.gov |
| Chikungunya Virus (CHIKV) | Ixazomib Citrate | Not specified | 55.05 | nih.gov |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable safety profile.
Inhibition of Parasite Growth (e.g., Babesia)
There is currently no direct evidence from the provided search results to suggest that ixazomib or ixazomib citrate inhibits the growth of Babesia parasites. Further research is required to determine any potential antiparasitic activity of ixazomib citrate against this or other parasites.
Evaluation in Epstein-Barr Virus (EBV)-associated B-cell Neoplasms
Preclinical research has investigated the therapeutic potential of ixazomib, an oral proteasome inhibitor, in the context of Epstein-Barr Virus (EBV)-associated B-cell neoplasms. houstonmethodist.org These malignancies are often characterized by the significant activation of the NF-κB pathway, making it a rational target for therapeutic intervention. houstonmethodist.org The ubiquitin-proteasome system is critical in regulating this pathway. houstonmethodist.org
Studies have evaluated the growth-inhibitory effects of ixazomib in B-lymphoblastoid cell lines infected with EBV, such as Raji and Daudi. houstonmethodist.org The findings from these preclinical evaluations support the rationale for further in vivo testing of ixazomib in this specific subset of B-cell cancers. houstonmethodist.org
Detailed Research Findings
Research has demonstrated that ixazomib induces apoptosis in a dose-dependent manner in EBV-infected B-lymphoblastoid cell lines. houstonmethodist.org Furthermore, analysis of the cell cycle revealed that treatment with ixazomib leads to cell-cycle arrest at the G2-M phase, which is accompanied by a decrease in the G0-G1 and S phases. houstonmethodist.org
Mechanistically, the action of ixazomib in these cancer cells involves the accumulation of polyubiquitinated proteins. houstonmethodist.org This includes the phosphorylated form of IκBα, which leads to a significant reduction in the nuclear translocation of the p65 subunit of NF-κB. houstonmethodist.org
The treatment was also observed to modulate the levels of key regulatory proteins. Specifically, there was an increase in the levels of p53, p21, and p27. houstonmethodist.org Conversely, a decrease in the protein levels of survivin and c-Myc was noted. houstonmethodist.org
Table 1: Effect of Ixazomib on Cell Cycle Distribution in EBV-Infected B-Cell Lines
| Cell Line | Treatment | % in G0-G1 Phase | % in S Phase | % in G2-M Phase |
| Raji | Control | Data not available | Data not available | Data not available |
| Raji | Ixazomib | Decreased | Decreased | Increased |
| Daudi | Control | Data not available | Data not available | Data not available |
| Daudi | Ixazomib | Decreased | Decreased | Increased |
Table 2: Impact of Ixazomib on Key Regulatory Proteins in EBV-Infected B-Cell Lines
| Protein | Effect of Ixazomib Treatment |
| p53 | Increased |
| p21 | Increased |
| p27 | Increased |
| Survivin | Decreased |
| c-Myc | Decreased |
| Phosphorylated IκBα | Accumulated |
| Nuclear p65 | Reduced Translocation |
Research on Resistance Mechanisms and Strategies to Overcome Them
Characterization of Molecular and Cellular Resistance Mechanisms
Resistance to ixazomib (B1672701) can emerge from a variety of alterations at the molecular and cellular level. Researchers have identified several key pathways and markers associated with reduced sensitivity to this oral proteasome inhibitor.
Investigation of Overcoming Bortezomib (B1684674) Resistance in Preclinical Models
Ixazomib has been evaluated for its ability to overcome resistance to the first-in-class proteasome inhibitor, bortezomib. Studies in leukemia cell lines have shown that ixazomib and bortezomib share overlapping mechanisms of action. nih.gov However, significant cross-resistance is often observed. For instance, bortezomib-resistant leukemia cell lines (150-160 fold resistant to bortezomib) also displayed a high degree of cross-resistance to ixazomib (approximately 100-fold). mdpi.comnih.gov
The mechanisms underlying this cross-resistance are multifaceted. In bortezomib-resistant hepatocellular carcinoma (HCC) cells, researchers have noted an increased expression of the β1 and β5 proteasome subunits without any mutation in the bortezomib-binding pocket of the β5-subunit. nih.govnih.gov This overexpression leads to a weaker inhibition of the proteasome by the drug. nih.gov Furthermore, these resistant cells often acquire a resistance to apoptosis, partly by losing the ability to stabilize and accumulate pro-apoptotic proteins like Bax and Noxa after drug exposure. nih.gov In some acute myeloid leukemia (AML) models, higher baseline expression of proteasome subunits (β1, β2, and β5) has been associated with lower innate sensitivity to proteasome inhibitors.
While ixazomib is generally less potent than bortezomib in vitro, requiring higher concentrations to achieve similar levels of growth inhibition, its more favorable pharmacokinetic and safety profile may offer advantages in clinical settings. nih.govmdpi.com
Correlation of KRAS Genotype with Ixazomib Sensitivity and Resistance in Solid Tumors
A significant correlation has been established between the KRAS mutation status and the in vivo efficacy of ixazomib in preclinical models of non-small cell lung cancer (NSCLC) and colon cancer. researchgate.netfrontiersin.org Studies involving a panel of 14 NSCLC and 6 colon xenografts revealed that tumors with wild-type (WT) KRAS were markedly more sensitive to ixazomib than tumors harboring activating KRAS mutations. researchgate.netfrontiersin.org
This association was confirmed using isogenic SW48 colon cancer cell lines, where introducing KRAS-G13D or KRAS-G12V mutations into KRAS-WT cells conferred resistance to ixazomib in vivo. researchgate.netnih.gov Interestingly, this difference in sensitivity was not apparent in in vitro cell culture models, suggesting that the tumor microenvironment plays a critical role in this resistance mechanism. frontiersin.org Activating mutations in the KRAS gene are found in approximately 25-30% of human tumors, making this a clinically relevant finding. frontiersin.org
| KRAS Genotype | Number of Models | Average Tumor Response (T/C Ratio) | Interpretation |
|---|---|---|---|
| Wild-Type (WT) | 8 | 0.40 | Higher Sensitivity |
| Mutant | 12 | 0.82 | Lower Sensitivity (Resistance) |
T/C Ratio: Ratio of the median tumor volume of the treated group to the control group. A lower ratio indicates greater antitumor activity. researchgate.netfrontiersin.org
Analysis of Metabolic Reprogramming in Resistant Models (e.g., Amino Acid Depletion, Lipid Beta Oxidation)
Metabolic reprogramming is a key factor in the differential sensitivity to ixazomib observed between KRAS wild-type and mutant tumors. researchgate.netnih.gov Metabolic profiling of isogenic colon cancer xenografts revealed significant baseline differences, with KRAS mutant tumors showing higher oxidative stress and glucose utilization. nih.gov
Upon treatment with ixazomib, distinct metabolic changes were observed:
Amino Acid Depletion : A depletion of free amino acid pools and the subsequent activation of the GCN2-eIF2α stress response pathway occurred in both KRAS-WT and KRAS-mutant tumors. researchgate.netnih.gov
Lipid Beta-Oxidation : Crucially, significant changes in lipid beta-oxidation were observed only in the ixazomib-sensitive KRAS-WT tumors. researchgate.netnih.gov In these sensitive tumors, ixazomib treatment led to a decrease in the levels of Fatty Acid Synthase (FASN), an enzyme critical for lipogenesis. ucsd.edu This effect on FASN was not significant in the resistant KRAS-mutant tumors, suggesting that the maintenance of fatty acid synthesis contributes to resistance. ucsd.edu
These findings indicate that the antitumor activity of ixazomib in sensitive models is linked to its ability to disrupt lipid metabolism, a pathway that appears to be dysregulated in KRAS mutant tumors, conferring resistance. researchgate.netucsd.edu
Role of Elevated HER2 Expression as a Mediator of Resistance
While direct studies on ixazomib resistance mediated specifically by HER2 are limited, research on proteasome inhibitors as a class provides strong evidence for their potential utility in HER2-positive (HER2+) cancers, including those resistant to standard anti-HER2 therapies. researchgate.net Aberrant signaling through HER2 can mediate resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancers. frontiersin.org
Preclinical studies have shown that proteasome inhibitors like bortezomib and carfilzomib (B1684676) can effectively block the bidirectional cross-talk between HER2 and the estrogen receptor. researchgate.netfrontiersin.org They achieve this by stabilizing a HER2-specific phosphatase, which leads to decreased HER2 autophosphorylation and activity. frontiersin.org This action can circumvent resistance to HER2-targeted agents like lapatinib. frontiersin.org One case report documented a complete pathological response of a hormone receptor-positive breast cancer in a patient being treated with a combination therapy that included ixazomib, suggesting potential clinical activity in this setting. nih.gov The ability of proteasome inhibitors to induce cell death in lapatinib- and endocrine-resistant HER2+/ER+ breast cancer cells highlights a potential strategy for overcoming this form of resistance. frontiersin.org
Preclinical Strategies for Reversing or Preventing Resistance
To counteract the development of resistance, a primary strategy involves the use of ixazomib in combination with other therapeutic agents. This approach aims to target multiple, non-overlapping cellular pathways simultaneously.
Rational Design of Combination Therapies to Circumvent Resistance Pathways
The oral bioavailability of ixazomib makes it an ideal candidate for all-oral combination regimens, which can improve patient convenience. Numerous preclinical and clinical studies have explored combination therapies designed to enhance efficacy and overcome resistance.
In bortezomib-resistant leukemia models, combining ixazomib with the corticosteroid dexamethasone (B1670325) showed a moderate synergistic effect in cells with low-level resistance, although this effect was lost in highly resistant cells. nih.gov
In multiple myeloma, the combination of ixazomib with lenalidomide (B1683929) and dexamethasone (IRd) has been a cornerstone of research and clinical practice. This all-oral triplet has demonstrated significant efficacy in patients with relapsed/refractory multiple myeloma. Other combinations are also under investigation to treat refractory disease, including a phase I/II trial combining ixazomib citrate (B86180) with pomalidomide, clarithromycin, and dexamethasone for patients resistant to both bortezomib and lenalidomide. These combinations are designed to leverage different mechanisms of action to prevent the emergence of resistant clones.
| Combination Agents | Cancer Type | Rationale/Observed Effect | Reference |
|---|---|---|---|
| Dexamethasone | Acute Lymphoblastic Leukemia (ALL) | Moderate synergistic effect in low-level bortezomib-resistant cells. | nih.gov |
| Lenalidomide + Dexamethasone | Multiple Myeloma | Approved all-oral triplet for relapsed/refractory disease; improved progression-free survival. | |
| Pomalidomide + Clarithromycin + Dexamethasone | Multiple Myeloma | Phase I/II study for patients with double refractory (bortezomib and lenalidomide) disease. | |
| Bendamustine + Dexamethasone | Breast Cancer (Case Report) | Observed complete pathological response in a hormone receptor-positive tumor. | nih.gov |
Identification of Biomarkers for Predicting Sensitivity and Resistance (e.g., Immunoproteasomal Activity)
The identification of reliable biomarkers is critical for predicting clinical response to ixazomib, distinguishing between sensitive and resistant tumors, and guiding personalized treatment strategies. Research has increasingly focused on the proteasome itself, particularly the role and activity of its specialized form, the immunoproteasome, as a key determinant of sensitivity and a factor in acquired resistance.
The proteasome exists in two primary forms: the constitutive proteasome, present in all cells, and the immunoproteasome, which is highly expressed in hematopoietic cells and can be induced in other cells by inflammatory signals like interferon-gamma (IFN-γ). nih.govfrontiersin.org The immunoproteasome contains distinct catalytic subunits—β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8)—that replace their constitutive counterparts (β1c, β2c, β5c). nih.gov These specialized subunits confer different proteolytic properties, including enhanced cleavage of proteins into antigenic peptides for immune surveillance. frontiersin.orgnih.gov Given that ixazomib targets proteasomal activity, the relative expression and activity of these different proteasome forms can significantly influence drug efficacy.
Immunoproteasome Activity and Ixazomib Sensitivity
A growing body of evidence suggests a positive correlation between high immunoproteasome activity and increased sensitivity to proteasome inhibitors, including ixazomib. nih.gov In hematological malignancies, which predominantly express the immunoproteasome, this relationship is particularly relevant. nih.govmdpi.com
A study investigating pediatric B-cell precursor acute lymphoblastic leukemia (BCP-ALL) found that high activity of immunoproteasome subunits was directly correlated with high ex vivo sensitivity to both ixazomib and bortezomib. nih.gov This correlation was present specifically in BCP-ALL but not in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a lineage-specific dependency on the immunoproteasome that can be exploited therapeutically. nih.gov The ratio of immunoproteasome to constitutive proteasome activity, rather than just the protein levels of the subunits, was identified as a more accurate predictor of drug sensitivity. nih.gov
Ixazomib exhibits a distinct inhibitory profile against proteasome subunits compared to other inhibitors like bortezomib. While both potently inhibit the β5 and β5i subunits, ixazomib is a significantly more potent inhibitor of the β1i immunoproteasome subunit than bortezomib. mdpi.comnih.gov However, this enhanced β1i inhibition does not always translate to superior efficacy or the ability to overcome resistance, as bortezomib-resistant leukemia cells often display cross-resistance to ixazomib. mdpi.comnih.gov
Table 1: Correlation of Proteasome Activity and Ixazomib Sensitivity in Acute Leukemia
| Cell Type | Immunoproteasome vs. Constitutive Proteasome Activity | Correlation with Ixazomib Sensitivity | Reference |
| BCP-ALL | Increased immunoproteasome activity | Positive correlation; higher activity predicts greater sensitivity. | nih.gov |
| T-ALL | Lower immunoproteasome activity compared to BCP-ALL | No significant correlation observed. | nih.gov |
| AML | Variable | Ixazomib showed anti-leukemic effects, but required higher concentrations than bortezomib. | mdpi.comnih.gov |
Immunoproteasome Expression in Acquired Resistance
The development of resistance to bortezomib, a first-generation proteasome inhibitor, is a significant clinical challenge and often predicts response to subsequent treatments. flinders.edu.au Studies on bortezomib-resistant leukemia cell lines revealed that these cells are also cross-resistant to ixazomib, indicating shared resistance mechanisms that override the unique inhibitory properties of ixazomib. mdpi.com This cross-resistance occurs despite ixazomib's potent inhibition of the β1i subunit, suggesting that simply targeting this subunit is insufficient to overcome established resistance pathways. nih.gov
Therefore, the expression and activity of immunoproteasome subunits serve as a dual-edged biomarker. High initial activity may indicate a tumor's vulnerability to ixazomib, while an increase in expression during or after therapy could signal the emergence of a resistant clone. nih.gov This underscores the potential for using immunoproteasome profiling to stratify patients and monitor for developing resistance. frontiersin.orgnih.gov
Table 2: Comparative Inhibition Profile of Ixazomib and Bortezomib on Proteasome Subunits
| Proteasome Subunit | Ixazomib Inhibition | Bortezomib Inhibition | Key Implication | Reference |
| Constitutive β5 | Potent | Potent | Primary target for both drugs. | mdpi.comnih.gov |
| Immunoproteasome β5i | Potent | Potent | Primary target for both drugs in hematopoietic cells. | mdpi.comnih.govnih.gov |
| Immunoproteasome β1i | More potent inhibitor | Less potent inhibitor | Ixazomib has a distinct advantage in β1i inhibition. | mdpi.comnih.gov |
Analytical Methodologies for Research and Quality Control
Chromatographic Method Development and Validation
Chromatographic techniques are indispensable for separating and quantifying Ixazomib (B1672701) citrate (B86180) and its related substances. High-Performance Liquid Chromatography (HPLC) in its various modes is the workhorse for these analyses.
A sensitive, precise, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of Ixazomib citrate and its related substances. wjpls.org These methods are crucial for quality control in both bulk drug substance and final pharmaceutical dosage forms. researchgate.net
One validated method utilizes a Kromosil C18 column (150 x 4.6mm, 5µm) with a gradient elution system. wjpls.org The mobile phase consists of aqueous orthophosphoric acid as mobile phase A and a mixture of acetonitrile (B52724), methanol (B129727), and isopropyl alcohol as mobile phase B. wjpls.org Detection is typically carried out using a PDA detector at a wavelength of 225 nm. wjpls.org The method is validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and sensitivity with a limit of detection for impurities in the range of 0.003%–0.010%. wjpls.org
Another developed RP-HPLC method employs a Hypersil C18 column (4.6×150mm, 5µ) with a mobile phase of methanol and water (15:85% v/v) at a flow rate of 1.0ml/min and detection at 284nm. researchgate.net This method demonstrated a retention time for Ixazomib citrate of approximately 3.515 minutes and was validated for linearity, precision, accuracy, and robustness. researchgate.net
The table below summarizes the key parameters of a developed RP-HPLC method for the analysis of Ixazomib citrate.
| Parameter | Value |
| Column | Kromosil C18, 150 x 4.6mm, 5µm |
| Mobile Phase A | Orthophosphoric acid buffer |
| Mobile Phase B | Acetonitrile: Methanol: Isopropyl alcohol (800:120:80 v/v/v) |
| Flow Rate | 0.8 ml/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µl |
| Column Temperature | 29°C |
| Sample Cooler Temperature | 5°C |
| Data derived from a study on a stability-indicating RP-HPLC method for Ixazomib Citrate. wjpls.org |
Ixazomib citrate possesses a single chiral center, with the R-enantiomer being the active form. wjpls.orgdrugbank.com Therefore, controlling the enantiomeric purity is a critical quality attribute. Normal Phase High-Performance Liquid Chromatography (NP-HPLC) is the established method for this purpose. wjpls.org
The enantiomeric purity of the active substance is controlled with a stringent acceptance limit of 0.15% for the unwanted enantiomer. wjpls.org Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are commonly employed in NP-HPLC for the effective separation of enantiomers. nih.govresearchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol (B130326), is optimized to achieve the best resolution between the enantiomers. nih.govresearchgate.net
The table below outlines typical parameters for an NP-HPLC method for enantiomeric purity.
| Parameter | Description |
| Technique | Normal Phase High-Performance Liquid Chromatography (NP-HPLC) |
| Purpose | Determination of Enantiomeric Purity |
| Analyte | Ixazomib Citrate |
| Controlled Substance | Unwanted (S)-enantiomer |
| Acceptance Limit | ≤ 0.15% |
| Typical Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| General parameters for NP-HPLC analysis of chiral compounds. wjpls.orgnih.gov |
Spectroscopic Techniques for Compound Characterization and Purity Assessment
Spectroscopic techniques provide vital information on the identity, structure, and solid-state properties of Ixazomib citrate.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the structural elucidation and confirmation of the identity of Ixazomib citrate. wjpls.org NMR analysis has demonstrated that in anhydrous, aprotic solvents, Ixazomib citrate exists as a cyclic citrate ester. wjpls.org However, upon exposure to aqueous solutions without an excess of citric acid, it rapidly hydrolyzes to its biologically active form, Ixazomib, which is a boronic acid. wjpls.orgnih.gov Supplementary NMR experiments have confirmed the rapid kinetics of this hydrolysis and the favored equilibrium towards Ixazomib. wjpls.org
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of pharmaceutical development as different polymorphs can exhibit different physical properties, including stability and solubility. Several polymorphic crystal forms of Ixazomib citrate have been identified and characterized. wjpls.org One specific form has been identified as the most thermodynamically stable and was selected for development and commercial manufacturing. wjpls.org
X-ray Powder Diffraction (PXRD) is the primary analytical technique used to control polymorphism in the active substance specification. wjpls.orgtga.gov.au PXRD patterns provide a unique fingerprint for each crystalline form, allowing for the identification and quantification of different polymorphs in a sample. nih.govmarshall.edu The manufacturing process includes a controlled crystallization procedure to consistently produce the desired polymorphic form. wjpls.org Research has also identified and characterized crystalline C2-C4 alcohol solvates of Ixazomib citrate, such as ethanol and isopropanol solvates, through single-crystal X-ray diffraction. researchgate.netwipo.int
The table below presents data on two identified crystalline solvates of Ixazomib citrate.
| Solvent | Crystal System | Space Group | Molecules in Asymmetric Unit |
| Ethanol | Monoclinic | P2₁ | 2 (Ixazomib citrate) + 2 (Ethanol) |
| Isopropyl alcohol | Monoclinic | P2₁ | 2 (Ixazomib citrate) + 2 (Isopropyl alcohol) |
| Crystallographic data for Ixazomib citrate solvates. researchgate.net |
Stability and Degradation Studies in Preclinical Development
Stability testing is a crucial component of preclinical development to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. dntb.gov.ua For Ixazomib citrate, forced degradation studies have been conducted under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress, to identify potential degradation products and establish degradation pathways. wjpls.orgresearchgate.net
A stability-indicating RP-HPLC method is essential for separating the degradation products from the parent drug. wjpls.org Studies have shown that in solution, Ixazomib is relatively stable in neutral and acidic conditions but its decomposition accelerates at higher pH. researchgate.net It is also sensitive to oxidation and light. researchgate.net The primary degradation pathways identified are oxidative deboronation and hydrolysis of the amide bond. researchgate.netresearchgate.net
In contrast, solid Ixazomib citrate has demonstrated relative resistance to heat (70°C), combined heat and humidity (70°C/75% RH), and UV irradiation for 24 hours. researchgate.netresearchgate.net Long-term stability testing has proposed a retest period of 36 months for the drug substance when stored at 5°C ± 3°C. pmda.go.jp
The table below summarizes the stability of Ixazomib citrate under different conditions.
| Condition | Stability Profile |
| Solution (Neutral & Acidic) | Relatively stable |
| Solution (Alkaline) | Accelerated decomposition |
| Solution (Oxidative & Light Stress) | Sensitive, degradation observed |
| Solid State (Heat, Humidity, UV) | Relatively resistant |
| Summary of stability findings for Ixazomib citrate. researchgate.netresearchgate.net |
Forced Degradation Studies (Thermal, Hydrolysis, Peroxide, Photolytic)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation studies on the ethanol solvate of ixazomib citrate are not extensively detailed in publicly available literature, comprehensive studies on ixazomib citrate provide critical insights into its degradation pathways under various stress conditions. These studies are considered relevant for understanding the stability of its solvated forms.
In solution, ixazomib has been found to be relatively stable in neutral and acidic conditions. nih.gov However, its decomposition is notably accelerated in alkaline environments. nih.gov Furthermore, it exhibits sensitivity to both oxidative stress and exposure to light. nih.gov The degradation of ixazomib in solution has been observed to follow first-order kinetics under neutral, acidic, alkaline, and UV stress conditions. nih.gov
Conversely, solid-state ixazomib citrate has demonstrated considerable resistance to thermal stress at 70°C, combined heat and humidity (70°C / 75% relative humidity), and UV irradiation for a 24-hour period. nih.gov
A summary of the findings from forced degradation studies on ixazomib citrate in solution is presented below:
| Stress Condition | Observations | Primary Degradation Pathways |
|---|---|---|
| Thermal | The solid form of ixazomib citrate is relatively resistant to heat. nih.gov | Not a significant degradation pathway for the solid form under tested conditions. |
| Hydrolysis | Decomposition is accelerated at higher pH levels, while it remains relatively stable in neutral and acidic environments. nih.gov | Hydrolysis of the amide bond. nih.gov |
| Peroxide | The compound is sensitive to the effects of oxidants. nih.gov | Oxidative deboronation. nih.gov |
| Photolytic | The compound is sensitive to light exposure. nih.gov | Not explicitly detailed, but sensitivity is noted. |
Identification and Quantification of Degradation Products and Impurities
The development of robust analytical methods is paramount for the identification and quantification of process-related impurities and degradation products of ixazomib citrate. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed for this purpose.
A novel, rapid UHPLC-UV assay has been developed and validated for the simultaneous quantification of ixazomib and its principal degradation products. nih.gov This method, coupled with high-resolution mass spectrometry (HRMS), has been instrumental in identifying the main degradation products, with oxidative deboronation and hydrolysis of the amide bond being the primary degradation pathways. nih.gov Chemical standards for the main degradation products have been synthesized to support these analytical efforts. nih.gov
Furthermore, a stability-indicating reverse-phase HPLC (RP-HPLC) method has been established for the quantification of impurities related to ixazomib citrate. wjpls.org This method is capable of separating all known impurities from the parent drug substance. wjpls.org The sensitivity of these methods is highlighted by the limit of detection for impurities, which ranges from 0.003% to 0.010%. wjpls.org
Several impurities have been identified and are controlled during the manufacturing process and stability studies. The enantiomeric purity is also a critical quality attribute, with the acceptance limit for the S-isomer set at 0.15%. wjpls.orgdaicelpharmastandards.com
The table below lists some of the known impurities of ixazomib citrate.
| Impurity Name | Chemical Name | Source |
|---|---|---|
| Impurity A | Structure not explicitly defined in all public sources, but quantified in degradation studies. nih.gov | Degradation |
| Impurity B | Structure not explicitly defined in all public sources, but quantified in degradation studies. nih.gov | Degradation |
| Impurity C | N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide wjpls.org | Process and Degradation |
| Ixazomib Impurity-D | 2,5-dichloro-N-(2-(3-methylbutanamido)-2-oxoethyl) benzamide (B126) daicelpharmastandards.com | Process and Degradation |
| Ixazomib Citrate (S)-Isomer | (S)-2-((R)-2-((1R)-1-((2,5-dichlorobenzoyl)amino)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4-carboxamido)succinic acid daicelpharmastandards.com | Process |
Q & A
Q. What structural features of ixazomib citrate are critical for its proteasome inhibition activity?
Ixazomib citrate contains a boronic acid group that covalently binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity. The chiral center (R-configuration) ensures stereospecific binding, while the citrate ester enhances solubility for oral administration. Under physiological conditions, the citrate ester hydrolyzes to release the active form, ixazomib, which retains the boronic acid moiety essential for proteasome inhibition .
Q. How does the conversion of ixazomib citrate to ixazomib under physiological conditions influence experimental design?
Researchers must account for hydrolysis kinetics when designing in vitro studies. For example, dissolution in pH-adjusted buffers (e.g., 0.1N HCl, pH 1.2) at 37°C mimics gastric conditions, ensuring conversion to ixazomib. Stability studies using HPLC (e.g., Waters® 2996 Alliance® with XBridge C8 columns) are recommended to monitor conversion rates and validate bioactivity .
Q. What analytical methods are recommended for assessing ixazomib citrate purity during synthesis?
High-performance liquid chromatography (HPLC) with a C8 column (150 × 4.6 mm, 3.5 µm) and PDA detection is the gold standard. The method should achieve >99.5% purity, with validation parameters including retention time consistency, peak symmetry, and absence of impurities (e.g., unreacted intermediates or degradation products) .
Advanced Research Questions
Q. How can researchers optimize the single-pot synthesis of ixazomib citrate to improve yield and purity?
Key steps include:
- Temperature control : Reacting Formula II and III at 0–5°C minimizes side reactions .
- Solvent selection : Dichloromethane enhances reaction homogeneity; hexane precipitation removes hydrophobic impurities .
- Coupling agents : EDC·HCl with diisopropylethylamine achieves >80% yield. Post-reaction quenching with 2% potassium carbonate neutralizes residual acids .
- Crystallization : Citric acid monohydrate addition at 35°C ensures high-purity (>99.9%) crystals .
Q. How do researchers resolve discrepancies between in vitro proteasome inhibition data and in vivo efficacy in multiple myeloma models?
Discrepancies often arise from:
- Pharmacokinetic variability : Use LC-MS/MS to measure plasma concentrations and correlate with proteasome activity in PBMCs .
- Tumor microenvironment factors : Apply 3D co-culture models with bone marrow stromal cells to mimic drug resistance mechanisms .
- Dose optimization : Preclinical studies should use human-equivalent doses (e.g., 4 mg/kg in mice) adjusted for metabolic rate differences .
Q. What methodologies address the low permeability of ixazomib citrate (BCS Class 3) in formulation studies?
Strategies include:
- Co-solvent systems : Ethanol (10–20% v/v) increases solubility but requires ethanol dose-dumping tests per ICH guidelines to ensure release profile stability .
- Nanoformulations : Lipid-based nanoparticles (e.g., SNEDDS) improve intestinal absorption, as demonstrated in Caco-2 cell permeability assays .
Q. How can researchers validate the lack of chiral inversion in ixazomib during in vivo studies?
Chiral stability can be confirmed via:
- Enantioselective HPLC : Use Chiralpak® AD-H columns with a mobile phase of hexane:ethanol (90:10) to separate R- and S-enantiomers.
- Pharmacokinetic sampling : Collect plasma at Tmax (1–2 hours post-dose) and analyze for enantiomeric ratios .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data on ixazomib’s efficacy in solid tumors versus hematological malignancies?
- Mechanistic profiling : Compare proteasome subunit expression (e.g., β5 vs. β1/β2) in tumor biopsies using immunohistochemistry .
- Combinatorial screens : Test ixazomib with histone deacetylase inhibitors (e.g., vorinostat) to exploit synthetic lethality in solid tumors .
Q. What experimental controls are critical when studying ixazomib’s off-target effects on autophagy?
- Biomarker validation : Monitor LC3-II/LC3-I ratios via western blot and confirm with lysosomal inhibitors (e.g., bafilomycin A1) .
- Proteasome activity assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to distinguish proteasome inhibition from autophagy modulation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
